h-Lys(z)-ome.hcl
Overview
Description
“h-Lys(z)-ome.hcl” is also known as N6-carbobenzyloxy-L-lysine. It is commonly used as a reagent in the synthesis of peptides .
Synthesis Analysis
“h-Lys(z)-ome.hcl” serves as a reactant for the synthesis of various peptides such as boc-Glu (OBzl)-Lys (Z)-OH and tert-butyl-6- (((benzyloxy)carbonyl)amino)-2-bromohexanoate . A study on the synthesis of a lysine-containing tetrapeptide H-Lys-Ala-Val-Gly-OH demonstrated the value of using a method based on mixed anhydrides and activated esters to obtain the tetrapeptide at high yield .
Molecular Structure Analysis
The molecular formula of “h-Lys(z)-ome.hcl” is C14H20N2O4 . The IUPAC name is (2 S )-2-amino-6- (phenylmethoxycarbonylamino)hexanoic acid .
Chemical Reactions Analysis
The purified, deprotected product of the 1,3-cycloaddition using H-Lys(Boc)-OH had a higher primary amine-to-carbon ratio (0.69 mmol/gram versus 0.48 mmol/gram), meaning a denser functionalization had occurred .
Physical And Chemical Properties Analysis
“h-Lys(z)-ome.hcl” has a molecular weight of 280.32 g/mol . More detailed physical and chemical properties may be available from specialized databases or safety data sheets .
Scientific Research Applications
“h-Lys(z)-ome.hcl” is a derivative of Lysine, an essential amino acid . The “Z” stands for a protecting group, often used in peptide synthesis, which is a carbobenzyloxy group. The “ome.hcl” indicates that this is a methyl ester hydrochloride form of the molecule .
One potential application of “h-Lys(z)-ome.hcl” and similar compounds is in the field of biomedical engineering , specifically in the creation of peptide-based hydrogels (PHGs) . PHGs are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
In one study, a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . The peptides were synthesized and their tendency to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques . The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one, acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
“h-Lys(z)-ome.hcl” is a derivative of Lysine, an essential amino acid . The “Z” stands for a protecting group, often used in peptide synthesis, which is a carbobenzyloxy group. The “ome.hcl” indicates that this is a methyl ester hydrochloride form of the molecule .
One potential application of “h-Lys(z)-ome.hcl” and similar compounds is in the field of biomedical engineering , specifically in the creation of peptide-based hydrogels (PHGs) . PHGs are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
In one study, a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . The peptides were synthesized and their tendency to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques . The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one, acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
“h-Lys(z)-ome.hcl” is a derivative of Lysine, an essential amino acid . The “Z” stands for a protecting group, often used in peptide synthesis, which is a carbobenzyloxy group. The “ome.hcl” indicates that this is a methyl ester hydrochloride form of the molecule .
One potential application of “h-Lys(z)-ome.hcl” and similar compounds is in the field of biomedical engineering , specifically in the creation of peptide-based hydrogels (PHGs) . PHGs are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
In one study, a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . The peptides were synthesized and their tendency to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques . The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one, acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(16)9-5-6-10-17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNJISLOYQGQTI-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
h-Lys(z)-ome.hcl | |
CAS RN |
27894-50-4 | |
Record name | L-Lysine, N6-[(phenylmethoxy)carbonyl]-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27894-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl N6-benzyloxycarbonyl-L-lysinate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.272 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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